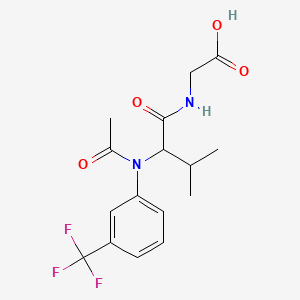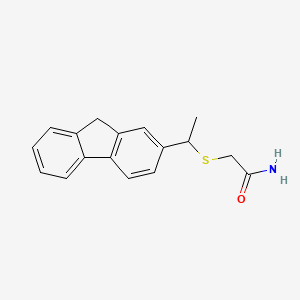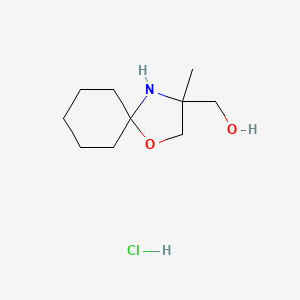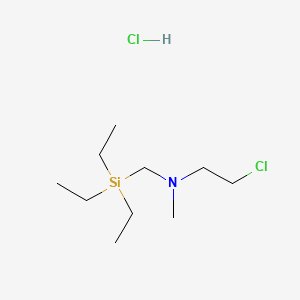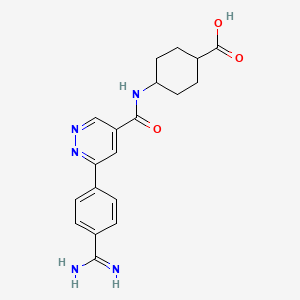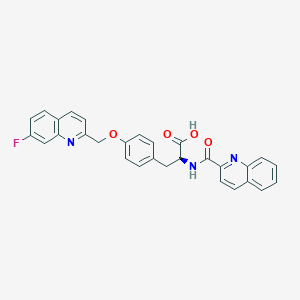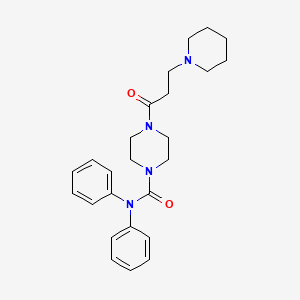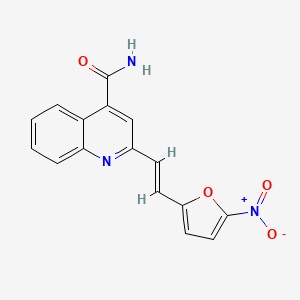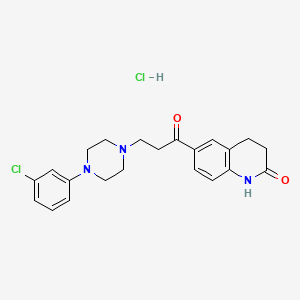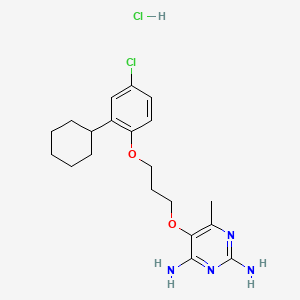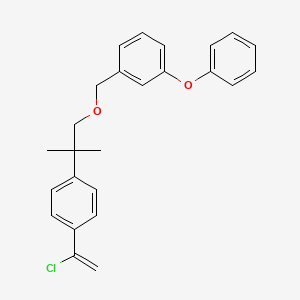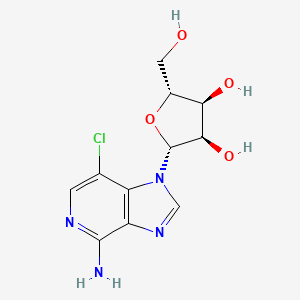
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:
Step 1: Formation of the imidazo[4,5-c]pyridine core through cyclization reactions.
Step 2: Introduction of the chloro and amino groups via substitution reactions.
Step 3: Construction of the tetrahydrofuran ring through cyclization and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of the imidazo[4,5-c]pyridine ring to form dihydro derivatives.
Substitution: Halogenation or alkylation of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors can provide insights into its biological activity and therapeutic potential.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its functional groups can be modified to create polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- (2R,3R,4S,5R)-2-(4-Amino-7-bromo-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- (2R,3R,4S,5R)-2-(4-Amino-7-fluoro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.
属性
CAS 编号 |
163152-53-2 |
|---|---|
分子式 |
C11H13ClN4O4 |
分子量 |
300.70 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(4-amino-7-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-4-1-14-10(13)6-7(4)16(3-15-6)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,14)/t5-,8-,9-,11-/m1/s1 |
InChI 键 |
MXUSGXDRXGJKAF-MGUDNFKCSA-N |
手性 SMILES |
C1=C(C2=C(C(=N1)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
规范 SMILES |
C1=C(C2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


